N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide is a compound that features a cyclobutanecarboxamide core with two furan rings attached to an ethyl chain. This compound is part of the broader class of furan derivatives, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan derivatives, however, are known to interact with various biochemical pathways due to their diverse biological and pharmacological properties .
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2,2-bis(furan-2-yl)ethylamine. This reaction is often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include furanone derivatives, dihydrofuran derivatives, and substituted furan compounds .
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties targeting the epidermal growth factor receptor (EGFR).
2,2’-(1,2-ethylenediyl)bis(furan): A compound with similar furan rings but different core structure.
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide core, which imparts distinct chemical and biological properties compared to other furan derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-15(11-4-1-5-11)16-10-12(13-6-2-8-18-13)14-7-3-9-19-14/h2-3,6-9,11-12H,1,4-5,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAUKAWPFVVMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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